tert-Butyl 4-(3-chlorophenyl)-2,4-dioxobutanoate
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Overview
Description
tert-Butyl 4-(3-chlorophenyl)-2,4-dioxobutanoate is an organic compound that belongs to the class of esters. It is characterized by the presence of a tert-butyl group, a 3-chlorophenyl group, and a dioxobutanoate moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-(3-chlorophenyl)-2,4-dioxobutanoate typically involves the esterification of 4-(3-chlorophenyl)-2,4-dioxobutanoic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an appropriate solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of flow microreactor systems allows for better control over reaction parameters and can lead to more sustainable and scalable production methods .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-(3-chlorophenyl)-2,4-dioxobutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: Formation of 4-(3-chlorophenyl)-2,4-dioxobutanoic acid.
Reduction: Formation of tert-butyl 4-(3-chlorophenyl)-2-hydroxybutanoate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
tert-Butyl 4-(3-chlorophenyl)-2,4-dioxobutanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of tert-Butyl 4-(3-chlorophenyl)-2,4-dioxobutanoate involves its interaction with specific molecular targets. The compound can act as an electrophile in various chemical reactions, facilitating the formation of new bonds with nucleophiles. The pathways involved in its reactivity include nucleophilic addition and substitution mechanisms .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-(4-chlorophenyl)-2,4-dioxobutanoate
- tert-Butyl 4-(2-chlorophenyl)-2,4-dioxobutanoate
- tert-Butyl 4-(3-bromophenyl)-2,4-dioxobutanoate
Uniqueness
tert-Butyl 4-(3-chlorophenyl)-2,4-dioxobutanoate is unique due to the specific positioning of the chlorine atom on the phenyl ring, which can influence its reactivity and interactions with other molecules.
Properties
Molecular Formula |
C14H15ClO4 |
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Molecular Weight |
282.72 g/mol |
IUPAC Name |
tert-butyl 4-(3-chlorophenyl)-2,4-dioxobutanoate |
InChI |
InChI=1S/C14H15ClO4/c1-14(2,3)19-13(18)12(17)8-11(16)9-5-4-6-10(15)7-9/h4-7H,8H2,1-3H3 |
InChI Key |
VOMMWTZYQCTPON-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C(=O)CC(=O)C1=CC(=CC=C1)Cl |
Origin of Product |
United States |
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